![molecular formula C21H25N5O4S B2883353 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1021215-58-6](/img/structure/B2883353.png)

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

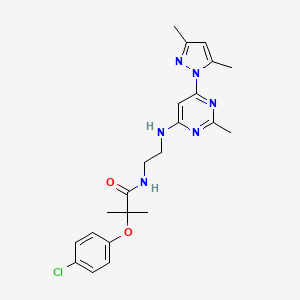

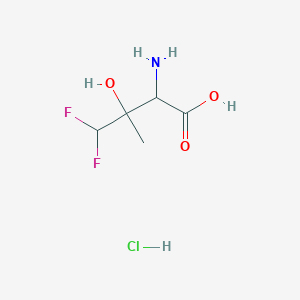

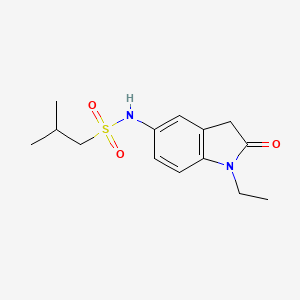

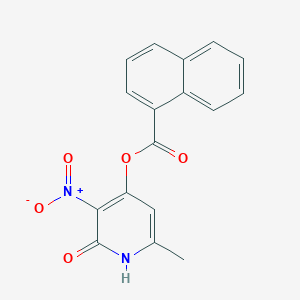

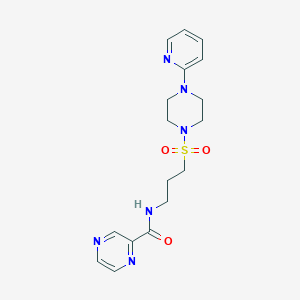

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 443.52. The purity is usually 95%.

BenchChem offers high-quality (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

GIRK Channel Activation for Neurological Disorders

This compound has been characterized as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are implicated in the regulation of neuronal excitability and have been associated with various neurological disorders. Activators of GIRK channels can potentially be used to treat conditions such as epilepsy, pain, and addiction.

Lead Optimization in Drug Discovery

The compound serves as a lead molecule in drug discovery, particularly in the optimization of pharmacological properties . Its structure has been utilized to develop new scaffolds with improved metabolic stability, which is crucial for the development of therapeutic agents with better drug-like properties.

Pharmacokinetics and Drug Metabolism Studies

In drug metabolism and pharmacokinetics (DMPK) assays, this compound has shown promising results . It exhibits nanomolar potency as a GIRK channel activator with enhanced metabolic stability. This makes it a valuable candidate for further pharmacokinetic profiling and optimization.

Neuropharmacology Research

As a GIRK channel activator, the compound contributes to neuropharmacology research by providing insights into the modulation of neuronal signaling pathways . Understanding how GIRK channel activation affects neuronal activity can lead to the development of novel therapeutic strategies for neurological diseases.

Chemical Probe Development

The compound’s ability to selectively activate GIRK channels positions it as a chemical probe . Chemical probes are tools used in biological research to study the function of proteins in their native environment. This compound can help elucidate the role of GIRK channels in various physiological and pathological processes.

Scaffold for Ether-Based Compounds

The compound’s ether-based scaffold has been identified through lead optimization efforts . This scaffold can be used to generate a series of derivatives, which can be screened for various biological activities, expanding the scope of research in medicinal chemistry.

Selective Targeting of Potassium Channels

Selective targeting of potassium channels, such as GIRK channels, is a significant area of research due to their role in maintaining the resting membrane potential and shaping the action potentials in neurons . This compound’s selectivity offers a therapeutic advantage by minimizing off-target effects.

Therapeutic Agent Development for Cardiac Arrhythmias

Potassium channels are also critical in cardiac function, and their dysregulation can lead to arrhythmias . By modulating GIRK channels, this compound could be explored as a potential therapeutic agent for treating cardiac arrhythmias.

Mécanisme D'action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel . This ion flow hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects the potassium ion homeostasis within the cell . This can influence various biochemical pathways, particularly those involved in neuronal signaling . The downstream effects of this activation are complex and can vary depending on the specific type of cell and its physiological context .

Pharmacokinetics

The compound has been evaluated in tier 1 dmpk assays and shown to havenanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound can have various molecular and cellular effects. In neurons, for example, it can reduce excitability and modulate synaptic transmission . These effects could potentially be harnessed for therapeutic purposes, such as the treatment of neurological disorders .

Propriétés

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S/c1-14-19-16(21(27)25-8-6-24(2)7-9-25)12-17(18-4-3-10-30-18)22-20(19)26(23-14)15-5-11-31(28,29)13-15/h3-4,10,12,15H,5-9,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBVKVFHGQHEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2883277.png)

![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)

![(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2883281.png)

![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)

![N-[3-(4-Chlorophenyl)propyl]prop-2-enamide](/img/structure/B2883288.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2883293.png)